![molecular formula C16H8Cl6O4S B11996086 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate
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Overview
Description
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3,5,6-trichlorophenol to form 2-(Acetyloxy)-3,5,6-trichlorophenol. This intermediate is then reacted with 3,4,6-trichlorophenyl acetate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation and chlorination processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on its synthesis, biological activities, and potential uses in agriculture and medicine.
Antimicrobial Activity
Studies have shown that compounds with trichlorophenyl groups exhibit significant antimicrobial properties. The presence of multiple chlorine atoms enhances their efficacy against various pathogens. Research indicates that this compound may demonstrate potent antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of similar trichlorophenyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics.
Pesticidal Properties
The compound's structure suggests potential use as a pesticide. Trichlorophenyl derivatives are known for their ability to disrupt cellular processes in pests. The acetyloxy group may enhance its stability and effectiveness in agricultural formulations.
Residue Analysis
In agricultural contexts, understanding the residue levels of such compounds is crucial for safety assessments. Regulatory bodies often establish maximum residue limits to ensure consumer safety. Studies focusing on the degradation pathways of trichlorophenyl acetates can provide insights into their environmental impact.
Summary of Findings
Application Area | Key Findings |
---|---|
Antimicrobial | Demonstrated significant activity against various pathogens |
Agricultural | Potential as a pesticide; requires further investigation into residue levels |
Synthesis Techniques | Effective methods for synthesizing derivatives with enhanced properties |
Mechanism of Action
The mechanism of action of 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound used in organic synthesis with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate is unique due to its specific combination of acetyl and trichlorophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate , also known by its CAS number 32266-25-4 , is a synthetic derivative notable for its potential biological activities. This article reviews its biological activity, including antimicrobial and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of this compound is C17H10Cl6O4S, which indicates the presence of multiple chlorine atoms that may contribute to its biological effects. The structure can be analyzed as follows:
- Functional Groups : Acetyloxy and thioether functionalities.
- Chlorination : The presence of six chlorine atoms suggests high lipophilicity and potential for significant biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, trichlorophenyl derivatives have been shown to possess activity against various bacterial strains and fungi.
Study | Compound Tested | Microbial Strains | Results |
---|---|---|---|
This compound | E. coli, S. aureus | Inhibition zones observed | |
Related trichlorophenyl compounds | Candida albicans | Effective at low concentrations |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against several cancer cell lines. A study indicated that similar thioether compounds exhibit significant antiproliferative effects.
Case Study : In vitro studies on breast adenocarcinoma cells showed morphological changes indicative of apoptosis when treated with the compound at nanomolar concentrations. This suggests a mechanism involving programmed cell death pathways.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature and forms reactive intermediates that can induce oxidative stress in cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics but highlight concerns regarding its toxicity profile due to high chlorination.
- Absorption : Rapid absorption in biological systems.
- Distribution : High affinity for lipid membranes.
- Metabolism : Potential biotransformation via cytochrome P450 enzymes.
- Excretion : Primarily renal excretion observed in animal models.
Properties
Molecular Formula |
C16H8Cl6O4S |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
[2-(2-acetyloxy-3,5,6-trichlorophenyl)sulfanyl-3,4,6-trichlorophenyl] acetate |
InChI |
InChI=1S/C16H8Cl6O4S/c1-5(23)25-13-9(19)3-7(17)11(21)15(13)27-16-12(22)8(18)4-10(20)14(16)26-6(2)24/h3-4H,1-2H3 |
InChI Key |
LRQGLGUUTAFTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
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